4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

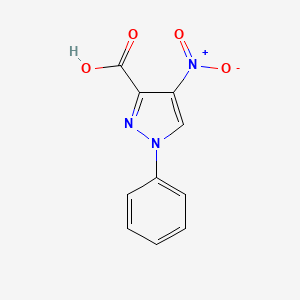

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 701917-03-5) is a nitro-substituted pyrazole derivative with the molecular formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . It features a nitro group (-NO₂) at the 4-position of the pyrazole ring and a carboxylic acid (-COOH) moiety at the 3-position, while a phenyl group is attached to the 1-position (Figure 1). This compound is typically stored under dry, sealed conditions at room temperature and is commercially available in quantities ranging from 1 mg to 5 g . Its applications span pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Hazard warnings include irritant properties (H315, H319) and respiratory sensitivity (H335) .

Propriétés

IUPAC Name |

4-nitro-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZENRRKFQYHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630441 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701917-03-5 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation Reaction for Pyrazole Core Formation

The most widely employed approach to synthesize substituted pyrazoles, including 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, is the cyclocondensation reaction. This method involves the reaction of hydrazines with carbonyl-containing precursors to form the pyrazole ring system.

General Procedure: Aromatic hydrazines, such as phenylhydrazine, react with carbonyl derivatives (aldehydes, ketones, or diketones) under controlled conditions to yield 1,3-disubstituted pyrazoles with high regioselectivity and yields ranging from 60% to 99%.

In Situ Carbonyl Derivative Formation: Harigae et al. demonstrated a one-pot synthesis where terminal alkynes and aromatic aldehydes, in the presence of molecular iodine and hydrazines, form 1,3-disubstituted pyrazoles efficiently. This method could be adapted for introducing the carboxylic acid group at the 3-position by employing suitable carbonyl precursors.

| Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|

| Phenylhydrazine + diketone | Reflux, solvent (e.g., ethanol) | 60–66% | Formation of 1,3,4,5-substituted pyrazoles |

| Terminal alkyne + aldehyde + I2 + hydrazine | One-pot, mild heating | 68–99% | High regioselectivity, practical method |

Nitration of Pyrazole Derivatives

Direct nitration of pyrazole or 1-phenylpyrazole is a classical method to introduce the nitro group at the 4-position.

Method Description: Pyrazole or 1-phenylpyrazole is treated with nitrating acids under controlled acidic conditions to yield 4-nitropyrazole derivatives.

Limitations: This method often results in moderate yields due to the formation of multiple byproducts. Additionally, nitration of pyrazoles bearing aryl substituents (such as phenyl groups) risks unwanted nitration of the aryl ring, complicating purification.

Improved Process: The use of 4-nitro-5-hydroxypyridazones as intermediates allows for more selective synthesis of 4-nitropyrazoles. These intermediates can be prepared by reaction of 4,5-dihalopyridazones with nitrites in aqueous media at elevated temperatures (50–180 °C).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration of pyrazole | Nitrating acid (e.g., HNO3/H2SO4), acid medium | 4-nitropyrazole, moderate yield |

| Formation of 4-nitro-5-hydroxypyridazones | 4,5-dihalopyridazones + nitrite, 50–180 °C | Pure 4-nitropyrazole intermediates |

| Catalysts | Metals like Ni, Cu, Fe may be added | Enhanced reaction rates |

- Recovery: The desired 4-nitropyrazoles precipitate in pure form upon cooling and can be isolated by filtration.

Functionalization at the 3-Position: Introduction of Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the pyrazole ring is typically introduced via the following routes:

Starting from Pyrazole-3-carboxylic Acid Derivatives: Pyrazole-3-carboxylic acid or its acid chloride derivatives can be synthesized and further functionalized.

Reaction with Hydrazine Derivatives: Hydrazine derivatives react with diketones or furandiones to yield pyrazole-3-carboxylic acid derivatives. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with hydrazine derivatives to form pyrazole-3-carboxylic acid derivatives in good yields.

Acid Chloride Route: Conversion of pyrazole-3-carboxylic acid to the corresponding acid chloride followed by reaction with nucleophiles such as methyl-urea leads to carboxamide derivatives, demonstrating the versatility of the carboxylic acid functional group for further derivatization.

Synthesis of this compound via Hydrazide Intermediates

A notable method involves the synthesis of pyrazole-3-carbohydrazides as intermediates, which can be nitrated or functionalized further.

Procedure: Pyrazole-3-carboxylic acid derivatives are converted to acid chlorides, which then react with hydrazides (including 4-nitro-substituted hydrazides) in boiling benzene or toluene to yield pyrazole-3-carbohydrazides in moderate to high yields (60–90%).

Example: Reaction of 4-benzoyl-5-phenyl-1-[4-nitrophenyl]-N’-(4-nitrophenylcarbonyl)-1H-pyrazole-3-carbohydrazide was achieved by refluxing the acid chloride with 4-nitro benzoic hydrazide, followed by recrystallization to obtain pure product.

Mechanism: The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon at the 3-position of the pyrazole ring, followed by elimination of hydrogen chloride.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of hydrazines with carbonyls | Phenylhydrazine + diketones or aldehydes, reflux | 60–99% | High regioselectivity, practical | Requires pure precursors |

| Direct nitration of pyrazoles | Pyrazole + nitrating acid, acidic medium | Moderate | Simple reagents | Byproducts, aryl ring nitration |

| Use of 4-nitro-5-hydroxypyridazones intermediates | 4,5-dihalopyridazones + nitrite, 50–180 °C | High purity | Selective nitration | Requires intermediate preparation |

| Acid chloride + hydrazide route | Pyrazole-3-carboxylic acid chloride + hydrazide | 60–90% | Versatile functionalization | Requires handling acid chlorides |

| One-pot synthesis with iodine | Terminal alkynes + aldehydes + iodine + hydrazines | 68–99% | One-pot, mild conditions | Specific substrate scope |

Research Findings and Practical Notes

The cyclocondensation approach remains the cornerstone for synthesizing substituted pyrazoles due to its efficiency and adaptability to various substituents.

Direct nitration methods, while classical, are less favored for aryl-substituted pyrazoles due to side reactions and purification challenges.

The use of hydrazide intermediates offers a controlled pathway to introduce the carboxylic acid functionality and allows further modification, which is valuable for tailoring pharmacological properties.

Reaction conditions such as solvent choice (benzene, toluene, ethanol), temperature (reflux to moderate heating), and catalysts (metals like Ni, Cu, Fe) significantly influence yields and purity.

Purification often involves recrystallization from ethanol or other suitable solvents, and monitoring is typically done by thin-layer chromatography (TLC).

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol/PCl₃ | Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | 78% |

This reaction proceeds via acyl chloride intermediates when using PCl₃ or SOCl₂, followed by nucleophilic attack by the alcohol .

Amidation and Hydrazide Formation

The acid reacts with hydrazines or amines to form amides:

Mechanism : Activation of the carboxylic acid via DCC-mediated coupling enables nucleophilic substitution with amines .

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

| Conditions | Product | Catalyst | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 10% Pd-C |

The resulting amine serves as a building block for azo dyes or pharmaceutical intermediates .

Decarboxylation Reactions

Thermal decarboxylation occurs under acidic conditions:

| Conditions | Product | Temperature | Source |

|---|---|---|---|

| H₂SO₄ (aq)/Δ | 4-Nitro-1-phenyl-1H-pyrazole | 120°C |

This reaction simplifies the molecular architecture while retaining the nitro functionality.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at specific positions:

| Reagent | Position Substituted | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 4,5-Dinitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| SO₃/H₂SO₄ | C-5 | 5-Sulfo-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid |

Regioselectivity : The nitro group directs electrophiles to the C-5 position due to its meta-directing nature .

Heterocyclic Ring Formation

The compound participates in cyclocondensation reactions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Thiosemicarbazide | Pyrazolo[3,4-d]thiazole derivatives | Acetic acid, reflux | |

| Benzaldehyde phenylhydrazone | Pyridazinone hybrids | Cu(OTf)₂, [bmim]PF₆ |

These reactions exploit the carboxylic acid’s ability to form bridged heterocycles with antimicrobial and antitumor potential .

Salt Formation

The carboxylic acid reacts with bases to form salts:

| Base | Product | Solubility | Source |

|---|---|---|---|

| NaOH | Sodium 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | Water-soluble | |

| NH₄OH | Ammonium 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol-insoluble |

Salts enhance bioavailability in pharmaceutical formulations .

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm)/CH₃CN | 1-Phenyl-4-nitropyrazole-3-carboxylic acid isomer | 0.45 |

Density functional theory (DFT) calculations confirm the involvement of n→π * transitions during photoreactivity .

This compound’s multifunctional reactivity makes it invaluable for synthesizing agrochemicals, dyes, and bioactive heterocycles. Further studies should explore its catalytic applications and toxicity profiles.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid has been identified as a potent inhibitor of the enzyme alpha/beta hydrolase domain containing 1 (ABHD1), which is involved in lipid metabolism and signaling pathways . This inhibition has implications for developing treatments for metabolic disorders and certain cancers.

2. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. In one study, compounds similar to 4-nitro derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

3. Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets relevant to inflammation. Pyrazole derivatives have shown promise in reducing inflammatory responses in various models, indicating that this compound could contribute to anti-inflammatory drug development .

4. Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, such as oxidation and substitution reactions, making it valuable in organic synthesis .

Case Study 1: Inhibition of ABHD1

A study published in a pharmacological journal demonstrated that this compound effectively inhibited ABHD1 activity in vitro. The compound was tested against a panel of enzymes, showing selectivity and potency that could lead to new therapeutic strategies for diseases involving lipid dysregulation .

Case Study 2: Antibacterial Screening

In a screening assay against various bacterial strains, derivatives of pyrazole including the target compound exhibited MIC values lower than traditional antibiotics like streptomycin. This suggests that modifications to the pyrazole core can enhance antibacterial efficacy, paving the way for novel antibiotic agents .

Mécanisme D'action

The mechanism of action of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, as determined by computational similarity scores (0–1 scale) and experimental

Key Structural and Functional Differences

Substituent Position and Electronic Effects

- Nitro Group Position : The reference compound’s nitro group at the pyrazole C4 position creates a strong electron-withdrawing effect, enhancing the acidity of the adjacent carboxylic acid (C3) compared to 3-nitro-1H-pyrazole-4-carboxylic acid , where the nitro group at C3 reduces resonance stabilization of -COOH .

- Phenyl vs.

Functional Group Modifications

- Carboxylic Acid Derivatives : Esterification (e.g., methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate ) reduces hydrogen-bonding capacity and increases membrane permeability compared to the parent carboxylic acid .

- Amino vs. Nitro Groups: Replacing -NO₂ with -NH₂ in 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid shifts the electronic profile from electron-withdrawing to electron-donating, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

- Molecular Weight and Solubility : Smaller analogs like 3-nitro-1H-pyrazole-4-carboxylic acid (MW 157.09) exhibit higher aqueous solubility, while phenyl- or ester-containing derivatives prioritize organic solvent compatibility .

- Thermal Stability: Nitro groups generally decrease thermal stability, making the reference compound more sensitive to decomposition than its amino-substituted counterpart .

Activité Biologique

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a nitro group and a carboxylic acid group enhances its reactivity and biological interactions, making it a valuable candidate for various applications, including anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 208.18 g/mol

- Functional Groups : Nitro (-NO2), Carboxylic Acid (-COOH)

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for its anti-inflammatory and anticancer effects. The nitro group may facilitate the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity.

- Intermolecular Interactions : Pyrazole derivatives typically interact through hydrogen bonding, which can stabilize the compound in biological systems and enhance its efficacy against various targets.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The specific activity of this compound in this regard has not been fully elucidated but aligns with findings from related compounds .

Anticancer Activity

The compound has shown promise in cancer research, particularly against various cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound possesses significant cytotoxic potential.

Case Studies

- Cytotoxicity Against Hepatocellular Carcinoma : A study demonstrated that pyrazole derivatives similar to this compound exhibited IC50 values as low as 0.07 µM against HCT116 cancer cells, indicating strong anticancer potential .

- Mechanistic Insights : Research highlighted that compounds with similar structures inhibited Aurora-A kinase, a critical target in cancer therapy, with IC50 values ranging from 0.16 µM to 0.95 nM, suggesting that modifications to the pyrazole core can significantly affect biological activity .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis of Heterocyclic Compounds : It acts as a building block for creating more complex molecules with potential therapeutic applications.

- Agrochemical Development : The compound's properties are explored in developing new agrochemicals, leveraging its biological activity to enhance crop protection strategies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nitration and cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like dimethyl sulfoxide (DMSO) or ethanol. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Yield optimization requires pH adjustments during intermediate steps, such as maintaining acidic conditions for nitro group stabilization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) validates molecular weight (233.18 g/mol), and Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-reference with PubChem data (InChIKey, CAS No.) enhances reliability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid direct skin contact. Store in sealed containers at 2–8°C, away from moisture. Emergency measures include rinsing eyes with water for 15 minutes and consulting SDS for first-aid specifics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in derivatives?

- Methodological Answer : Systematically modify substituents (e.g., nitro group position, phenyl ring halogenation) and assess biological activity via in vitro assays (e.g., anti-inflammatory IC₅₀ in COX-2 inhibition). Computational docking (e.g., AutoDock Vina) predicts binding affinities, while QSAR models correlate electronic/steric effects with activity .

Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Use orthogonal methods (e.g., microbial growth inhibition vs. cytokine ELISA) to confirm activity. Analyze structural analogs to identify confounding substituents (e.g., fluoro vs. methyl groups) that may alter target specificity .

Q. How can computational chemistry enhance reaction design for novel derivatives?

- Methodological Answer : Employ quantum mechanical calculations (DFT) to model reaction pathways and transition states. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) for high-yield synthesis. Feedback loops integrate experimental data to refine computational models .

Q. What experimental approaches ensure stability during long-term storage and usage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) to monitor degradation via HPLC. Use lyophilization for hygroscopic batches. Add stabilizers (e.g., antioxidants like BHT) if nitro group decomposition is observed. Store in amber vials under inert gas (N₂/Ar) to prevent photolysis/oxidation .

Q. How can analytical method validation improve quantification accuracy in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.